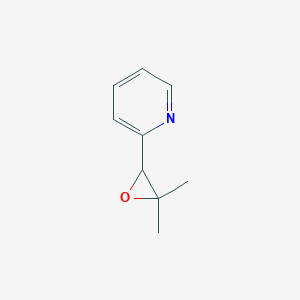

2-(3,3-Dimethyl-2-oxiranyl)pyridine

Description

Properties

CAS No. |

156215-83-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(3,3-dimethyloxiran-2-yl)pyridine |

InChI |

InChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3 |

InChI Key |

BHJKFSNKJLFHBI-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)C2=CC=CC=N2)C |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=N2)C |

Synonyms |

Pyridine, 2-(3,3-dimethyloxiranyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3,3-Dimethyl-2-oxiranyl)pyridine with structurally related pyridine derivatives:

Physical and Chemical Properties

- Reactivity :

- The epoxide group in 2-(3,3-Dimethyl-2-oxiranyl)pyridine is highly reactive toward nucleophiles (e.g., amines, thiols), enabling polymer crosslinking or drug conjugate synthesis. In contrast, 2,3-dimethoxypyridine is relatively inert due to electron-donating methoxy groups.

- Chlorinated analogs (e.g., 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine ) exhibit dual reactivity: the chloro group facilitates substitution reactions, while the epoxide enables ring-opening.

- Thermal Stability :

- Solubility: Pyridine derivatives with polar groups (e.g., epoxide, methoxy) show improved solubility in polar solvents like ethanol or DMSO compared to non-polar analogs.

Research Findings and Key Differences

Stability and Handling

Market Availability

- Chloropyridines (e.g., 3-Acetyl-2-chloropyridine) are more accessible due to their established role in pharmaceutical synthesis .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3,3-Dimethyl-2-oxiranyl)pyridine and its derivatives?

Methodological Answer: Synthesis involves multi-step organic reactions, such as cyclocondensation between aldehyde precursors and oxirane-containing intermediates. For example:

- Cyclocondensation: Adapted from oxazole-pyridine hybrid synthesis (), substituting the oxazole precursor with an oxirane moiety. Reaction conditions (e.g., 80°C in ethanol with catalytic H2SO4) are optimized for yield (70-85%) and purity.

- Protection Strategies: The oxiranyl ring may require protection (e.g., using tert-butyldimethylsilyl groups) to prevent ring-opening during synthesis, as seen in analogous pyridine derivatives ().

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95%), validated by HPLC ( ). Characterization via 1H/13C NMR (DMSO-d6, δ 7.5-8.5 ppm for pyridine protons) and ESI-MS confirms structural integrity .

Q. How is 2-(3,3-Dimethyl-2-oxiranyl)pyridine characterized structurally and functionally?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., oxiranyl protons at δ 3.1–3.5 ppm) and confirms stereochemistry ( ).

- Mass Spectrometry: ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ observed vs. calculated) ().

- X-ray Crystallography: Resolves crystal packing and bond angles, though not directly reported for this compound, methods from similar heterocycles () apply.

- HPLC: Assesses purity (>95%) using C18 columns and UV detection (λ = 254 nm) ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 2-(3,3-Dimethyl-2-oxiranyl)pyridine derivatives?

Methodological Answer: SAR strategies include:

- Substituent Variation: Modify the oxiranyl group (e.g., epoxy vs. methyl-substituted) to assess impact on cytotoxicity, as demonstrated in oxadiazole-pyridine derivatives (IC50 ranges: 2–15 μM in MCF-7 cells) ( ).

- Computational Modeling: Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin, guided by studies on pyridine-oxazole hybrids ().

- Metabolic Stability Assays: Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to evaluate oxiranyl ring stability (). Data contradictions (e.g., varying IC50 across cell lines) are resolved by standardizing assay protocols and cross-validating with orthogonal methods (e.g., apoptosis markers) .

Q. What strategies resolve discrepancies in biological activity data among structurally similar derivatives?

Methodological Answer: Contradictions arise from assay variability or compound instability. Solutions include:

- Purity Reassessment: HPLC or LC-MS identifies impurities (<5% threshold) that may skew results ( ).

- Stability Studies: Monitor degradation under physiological conditions (pH 7.4, 37°C) via NMR or UV-Vis. Oxiranyl rings are prone to hydrolysis, requiring stabilizers (e.g., antioxidants) ().

- Cell Line-Specific Profiling: Test derivatives on multiple lines (e.g., HeLa, A549) to distinguish target-specific vs. off-target effects ( ).

- Dose-Response Reproducibility: Validate IC50 values across independent labs using identical protocols ().

Q. How do computational methods predict the reactivity of the oxiranyl group in 2-(3,3-Dimethyl-2-oxiranyl)pyridine?

Methodological Answer: Computational approaches include:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and electron density (e.g., oxiranyl C-O bond polarization). Compare with epoxide analogs ().

- Molecular Dynamics (MD): Simulate interactions with biological membranes (e.g., POPC bilayers) to predict permeability (logP ~2.5) ().

- Docking Studies: Map oxiranyl interactions with enzymatic active sites (e.g., cytochrome P450) to forecast metabolic pathways ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.